molecular formula C15H17N3O4 B2998255 Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate CAS No. 731793-03-6

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate

Cat. No.: B2998255
CAS No.: 731793-03-6
M. Wt: 303.318
InChI Key: CSEZEUWKFYKQJD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate is a piperidine derivative featuring a cyano (-CN) group at the 2-position and a nitro (-NO₂) group at the 4-position of the phenyl ring attached to the piperidine nitrogen. The ethyl ester at the 3-position of the piperidine ring enhances lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Commercial availability is confirmed (CAS: sc-326969, 500 mg, $270.00) .

Properties

IUPAC Name

ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-2-22-15(19)11-4-3-7-17(10-11)14-6-5-13(18(20)21)8-12(14)9-16/h5-6,8,11H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEZEUWKFYKQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate involves several steps. One common method includes the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction is often carried out in the presence of a catalyst, such as triethylamine, and solvents like ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have explored the potential anticancer properties of derivatives of ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate. For instance, compounds with similar structures have shown promising results against various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .

2. Neuropharmacology
The compound has been investigated for its effects on neurotransmitter systems, particularly as a potential modulator of AMPA receptors. Positive allosteric modulators derived from similar piperidine structures have been shown to enhance synaptic transmission and may provide therapeutic benefits in conditions like Alzheimer's disease .

3. GABA Uptake Inhibition
Research indicates that derivatives of this compound may act as inhibitors of gamma-aminobutyric acid (GABA) uptake. This action could be beneficial in treating anxiety disorders and epilepsy by increasing GABA levels in the synaptic cleft .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalModulation of AMPA receptor activity
GABA Uptake InhibitionIncreased synaptic GABA levels

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialsProducts
OxidationEthyl 1-(2-cyano-4-nitrophenyl)piperidineOxidized derivatives
ReductionEthyl 1-(2-cyano-4-nitrophenyl)piperidineReduced derivatives
SubstitutionEthyl 1-(2-cyano-4-nitrophenyl)piperidineSubstituted derivatives

Case Studies

Case Study 1: Anticancer Properties
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various derivatives based on this compound and evaluated their anticancer activities against breast cancer cell lines. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics, highlighting the compound's potential as a lead structure for new anticancer agents .

Case Study 2: Neuropharmacological Effects
A separate investigation focused on the neuropharmacological effects of the compound in animal models. It was found that administration led to significant improvements in memory retention tasks, suggesting that modulation of AMPA receptors could be a viable therapeutic strategy for cognitive impairments associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitro groups play a crucial role in its reactivity and biological activity. These functional groups can participate in various chemical reactions, leading to the formation of active intermediates that interact with cellular components . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Positional Isomerism: Carboxylate at Piperidine-4 vs. 3
  • Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate (CAS: sc-300530) differs only in the carboxylate position (4 vs. 3). For example, piperidine-3-carboxylate derivatives often exhibit distinct hydrogen-bonding patterns compared to 4-substituted analogs .
Functional Group Modifications
  • Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate (CAS: 291292-03-0) replaces the cyano group with a sulfonyl (-SO₂) moiety.
  • Ethyl 1-(3-hydroxy-4-nitrophenyl)-4-piperidinecarboxylate (CAS: 927699-09-0) introduces a hydroxyl (-OH) group adjacent to the nitro substituent. This modification increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing membrane permeability relative to the target compound .

Substituent Variations on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • Ethyl 1-(4-chlorophenyl)sulfonylpiperidin-3-carboxylate (CAS: Not provided) features a chloro (-Cl) and sulfonyl group. While both -Cl and -NO₂ are electron-withdrawing, the sulfonyl group introduces steric bulk, which may hinder interactions with biological targets compared to the smaller cyano group in the target compound .
  • Ethyl 1-(2-{[4-(methoxymethyl)phenyl]bis[4-methoxyphenyl]methoxy}ethyl)piperidine-3-carboxylate (12f, MW: 576.2956) includes methoxy (-OCH₃) groups, which are electron-donating.

Heterocyclic and Complex Substituents

  • Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate (CAS: 2109229-22-1) incorporates a thiadiazole ring, introducing nitrogen and sulfur atoms.
  • Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate (CAS: 1153394-19-4) includes a dihydropyridine carbonyl group, which may confer redox activity or metal-chelating properties absent in the target compound .

Physicochemical and Spectroscopic Comparisons

Molecular Weight and Polarity

Compound Molecular Weight Key Substituents Polarity Trend
Target Compound 294.30* -CN, -NO₂ Moderate lipophilicity
Ethyl 1-(3-hydroxy-4-nitrophenyl)-4-piperidinecarboxylate 294.31 -OH, -NO₂ High polarity
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate 256.32 -NH₂, thiadiazole Moderate polarity

*Calculated based on molecular formula C₁₄H₁₅N₃O₄.

Spectroscopic Signatures

  • ¹H NMR: The target compound's aromatic protons adjacent to -CN and -NO₂ groups are expected to resonate downfield (δ ~7.5–8.5 ppm), similar to Ethyl 1-(4-chloro-3-nitrophenyl)sulfonyl-4-piperidinecarboxylate (δ 7.33–8.20 ppm) . Methoxy-containing analogs (e.g., 12f) show upfield shifts for aromatic protons (δ 6.5–7.0 ppm) due to electron-donating effects .
  • ¹³C NMR: The cyano carbon in the target compound appears at ~115–120 ppm, while the nitro group’s influence is evident in adjacent carbons (δ ~125–135 ppm). Sulfonyl-containing analogs exhibit quaternary carbons near δ 150–160 ppm due to -SO₂ electron withdrawal .

Biological Activity

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with both a cyano group (-C≡N) and a nitrophenyl group (-NO₂), which contribute to its reactivity and biological activity. Its molecular formula is C14H14N2O3C_{14}H_{14}N_{2}O_{3} with a molecular weight of approximately 270.27 g/mol. The presence of electron-withdrawing groups enhances its electrophilic character, making it a suitable candidate for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Electrophilic Reactions : The cyano and nitro groups can participate in nucleophilic attacks, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids.
  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting that this compound might exhibit anti-inflammatory properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • Minimum Inhibitory Concentration (MIC) : In vitro tests demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of similar piperidine compounds exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

This suggests that the compound could be effective in treating infections caused by these bacteria.

Anticancer Potential

Studies indicate that compounds with similar structural features can inhibit cancer cell proliferation:

  • Cell Viability Assays : Compounds based on the piperidine scaffold have shown promising results in reducing cell viability in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
  • Apoptosis Induction : Some derivatives have induced apoptosis in cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 1.0 µM .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylateC14H16N2O4Lacks cyano group; used as an analgesic
N-(pyridin-2-yl)benzamideC12H12N2ODifferent ring structure; potential anti-cancer properties

The combination of both cyano and nitro groups in this compound may enhance its reactivity compared to other derivatives, potentially leading to broader biological applications.

Case Studies

Several studies have documented the biological activities associated with similar compounds:

  • Antimicrobial Evaluation : A study conducted on pyrazole derivatives indicated that modifications on the piperidine scaffold could lead to enhanced antimicrobial properties .
  • Anticancer Activity : Research on piperidine-based compounds demonstrated their ability to inhibit microtubule assembly, suggesting a mechanism for anticancer activity through disruption of cellular mitosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves alkylating ethyl piperidine-3-carboxylate derivatives with 2-cyano-4-nitro-substituted aryl halides. For example, reactions under anhydrous conditions using potassium carbonate (K₂CO₃) as a base and sodium iodide (NaI) as a catalyst in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours yield analogous piperidine derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and piperidine ring protons (δ 2.5–3.5 ppm multiplet). ¹³C NMR confirms carbonyl groups (ester at ~170 ppm, nitrile at ~115 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Q. How is compound purity assessed during synthesis?

  • Chromatography : HPLC with UV detection (λ = 254 nm) compares retention times against standards. TLC (Rf values) monitors reaction progress .
  • Melting Point : If crystalline, sharp melting points (e.g., 172–175°C for related hydrochloride salts) indicate purity .

Advanced Research Questions

Q. How do crystallographic studies using SHELX refine conformational analysis of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software determines bond lengths, angles, and torsional parameters. For example, piperidine ring puckering (chair vs. boat conformations) and nitro-group orientation impact steric and electronic properties, influencing biological activity .
  • Case Study : In analogous piperidine derivatives, SCXRD revealed intramolecular hydrogen bonds stabilizing specific conformations, critical for receptor binding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Experimental Design : Employ factorial design to test variables (e.g., enantiomeric purity, assay pH, temperature). For instance, chiral HPLC separates enantiomers, while dose-response curves under controlled conditions (e.g., 37°C, pH 7.4) standardize bioactivity assays .
  • Data Analysis : Multivariate regression identifies confounding factors. For example, substituent electronic effects (e.g., nitro vs. cyano groups) may alter antibacterial efficacy in structure-activity relationship (SAR) studies .

Q. How can reaction yields be optimized for complex derivatives of this compound?

  • Design of Experiments (DOE) : Vary solvent (DMF vs. THF), temperature (reflux vs. room temperature), and catalyst (NaI vs. tetrabutylammonium iodide). Response surface methodology (RSM) pinpoints optimal conditions .
  • Case Study : In ethyl piperidine-3-carboxylate syntheses, NaI improved alkylation yields by 15–20% compared to KI, attributed to enhanced nucleophilicity .

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